Product packaging for 2-bromo-4-isocyanato-1-methoxybenzene(Cat. No.:CAS No. 65175-87-3)

2-bromo-4-isocyanato-1-methoxybenzene

Cat. No.: B6144712
CAS No.: 65175-87-3
M. Wt: 228.04 g/mol
InChI Key: KTFUODBECRKEIE-UHFFFAOYSA-N
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Description

Significance of Aryl Isocyanates in Organic Synthesis and Materials Science

Aryl isocyanates are a class of organic compounds characterized by the -N=C=O functional group attached to an aromatic ring. wikipedia.org This group is highly electrophilic, making it reactive toward a wide variety of nucleophiles such as alcohols, amines, and water. wikipedia.org This reactivity is the cornerstone of their importance in organic synthesis, where they serve as crucial intermediates for constructing a range of important chemical structures. rsc.org For instance, their reaction with alcohols forms urethane (B1682113) linkages, and their reaction with amines produces ureas. wikipedia.org

In materials science, this reactivity is exploited on a larger scale for the synthesis of polymers. patsnap.com Diisocyanates, which contain two isocyanate groups, are fundamental monomers for the production of polyurethanes, a versatile class of polymers used in everything from foams and coatings to adhesives and elastomers. wikipedia.orgpatsnap.comnih.gov The ability of the isocyanate group to form robust covalent bonds is key to creating materials with superior mechanical strength, chemical resistance, and thermal stability. patsnap.com The global market for isocyanates continues to grow, underscoring their industrial value. rsc.org Furthermore, recent research has explored the use of aryl isocyanates in advanced applications like the synthesis of non-traditional polyurethanes through anionic copolymerization and in multicomponent reactions to create complex molecules in a single step. rsc.orgnih.gov

Strategic Importance of Halogenated and Alkoxy-Substituted Aryl Compounds

Halogenated and alkoxy-substituted aryl compounds are foundational pillars in synthetic chemistry, prized for the unique properties they impart to molecules. Halogenation, the process of introducing halogen atoms (F, Cl, Br, I) into an organic compound, is a critical strategy in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com The presence of a halogen can significantly alter a molecule's physical and chemical properties, including its reactivity, stability, and lipophilicity. numberanalytics.comnumberanalytics.com This modification is often used to enhance the biological activity and pharmacokinetic profile of drug candidates. For example, aryl halides are common starting materials for creating more complex molecules through cross-coupling reactions. The carbon-halogen bond strength varies, influencing the compound's reactivity, with aryl iodides typically being more reactive than chlorides or bromides. frontiersin.org

Similarly, the incorporation of an alkoxy group, particularly the methoxy (B1213986) group (-OCH3), onto an aromatic ring is of great strategic importance. The methoxy group is a common feature in many drug molecules and can serve as an essential pharmacophoric element. mdpi.comdntb.gov.ua It can influence how a drug binds to its target and is metabolized in the body. mdpi.com The presence of an alkoxy group can enhance water solubility and affect the electronic properties of the aromatic ring, directing the course of subsequent chemical reactions. mdpi.comdntb.gov.ua The combination of halogen and alkoxy groups on an aromatic ring creates a multifunctional scaffold that allows for precise and selective chemical transformations, making these compounds highly valuable in the design and synthesis of new chemical entities.

Positioning of 2-Bromo-4-isocyanato-1-methoxybenzene within Contemporary Chemical Research

This compound is a polysubstituted aromatic compound that integrates the reactive isocyanate functional group with both a halogen (bromo) and an alkoxy (methoxy) substituent. This unique combination of functional groups makes it a strategic building block in several areas of chemical research. The isocyanate group provides a reactive handle for the synthesis of ureas, carbamates, and other derivatives, which are common motifs in pharmacologically active compounds and polymer chemistry.

The bromine atom on the aromatic ring serves as a versatile site for further chemical modification. It can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This capability is essential for building molecular complexity and accessing diverse chemical libraries for drug discovery and materials science. The methoxy group, an electron-donating group, influences the reactivity and regioselectivity of reactions on the aromatic ring.

The compound's structure makes it a valuable intermediate for synthesizing targeted molecules where precise substitution patterns are required. For instance, related structures like 2-bromo-4-chloro-1-methoxybenzene are used as starting materials for creating hydroxylated metabolites of polychlorinated biphenyls (PCBs) for research purposes. researchgate.net While direct and extensive research publications specifically detailing the applications of this compound are not abundant, its constituent parts are well-established in synthetic strategies. It is often listed as a chemical intermediate available from various suppliers, indicating its use in proprietary or ongoing research and development. bldpharm.com

Physicochemical Properties of Related Compounds

To understand the properties of this compound, it is useful to examine its structural relatives.

Property1-Bromo-4-methoxybenzene 2-Bromoanisole chemeo.com
Molecular Formula C7H7BrOC7H7BrO
Molar Mass 187.03 g/mol 187.03 g/mol
Appearance Colorless to slightly yellow liquidColorless oil
Melting Point 9-10 °C---
Boiling Point 223 °C---
Density 1.494 g/mL at 25 °C---

Overview of Research Gaps and Opportunities

Despite the clear synthetic potential of this compound, a review of public scientific literature reveals several research gaps. There is a notable lack of published studies that specifically focus on the synthesis, characterization, and application of this particular molecule. While the chemistry of its individual functional groups (isocyanate, bromo, methoxy) is well-understood, their combined influence in a single molecule presents untapped opportunities.

Opportunities for further research include:

Novel Synthetic Methodologies: While the synthesis of aryl isocyanates from amines is a standard procedure, exploring more efficient, safer, or greener synthetic routes to this compound could be a valuable contribution. wikipedia.org This could involve novel catalytic systems or non-phosgene-based methods.

Medicinal Chemistry Applications: The compound is an ideal scaffold for creating libraries of new chemical entities for drug discovery. The isocyanate can be reacted with various amines and alcohols to generate a diverse set of urea (B33335) and carbamate (B1207046) derivatives. The bromo group can then be used in late-stage functionalization to fine-tune the properties of potential drug candidates. Systematic studies exploring the structure-activity relationships (SAR) of these derivatives are currently absent from the literature.

Materials Science Exploration: The molecule could be used to create novel functional polymers. For example, it could be incorporated as a monomer to synthesize polyurethanes or polyureas with unique properties imparted by the bromo and methoxy groups. These properties might include enhanced flame retardancy (due to bromine), altered solubility, or specific interactions with other materials. Research into the polymerization of this monomer and the characterization of the resulting materials is a significant opening.

Reactive Intermediate Studies: A detailed investigation into the reactivity of this compound would be beneficial. This includes quantifying the relative reactivity of the isocyanate group as influenced by the electronic effects of the ortho-bromo and para-methoxy substituents and exploring its utility in multicomponent reactions to build complex heterocyclic systems. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO2 B6144712 2-bromo-4-isocyanato-1-methoxybenzene CAS No. 65175-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-isocyanato-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFUODBECRKEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 4 Isocyanato 1 Methoxybenzene

Classical Phosgenation Routes

Historically, the most dominant industrial method for producing isocyanates involves the use of phosgene (B1210022) or related agents. acs.orgionike.com These routes are characterized by high yields and rapid reaction times but are increasingly scrutinized due to the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct. acs.orgdigitellinc.com

The most direct classical route to 2-bromo-4-isocyanato-1-methoxybenzene is the reaction of its corresponding amine precursor, 2-bromo-4-amino-1-methoxybenzene, with phosgene (COCl₂). This industrial-scale process typically involves two main stages:

Carbamoyl (B1232498) Chloride Formation: The primary amine reacts with phosgene, usually in an inert solvent like chlorobenzene, to form an N-substituted carbamoyl chloride intermediate. google.comgoogle.com

Thermolysis: The carbamoyl chloride is then heated (thermolysis) to eliminate a molecule of hydrogen chloride (HCl), yielding the final isocyanate. google.com

Table 1: Overview of Phosgene-Mediated Isocyanate Synthesis

StepReactantsIntermediate/ProductKey Conditions
1. Carbamoylation 2-bromo-4-amino-1-methoxybenzene, Phosgene (COCl₂)2-bromo-4-(chloroformamido)-1-methoxybenzeneInert solvent (e.g., chlorobenzene), Low temperature
2. Thermolysis 2-bromo-4-(chloroformamido)-1-methoxybenzeneThis compound, HClElevated temperature

While phosgene is the most common agent, related chlorinating agents can be involved in isocyanate synthesis, often indirectly. Thionyl chloride (SOCl₂), for example, is a key reagent in the conversion of carboxylic acids to acyl chlorides. orgsyn.orggoogle.com This is a critical first step in certain non-phosgenation routes, such as the Curtius rearrangement (see section 2.2.1), where the acyl chloride is subsequently converted to an acyl azide (B81097). Direct conversion of amines to isocyanates using thionyl chloride is not a standard, widely-used method. Its primary role in this context is the preparation of a necessary precursor from a carboxylic acid. google.com

The viability of the phosgenation route hinges on the availability of the amine precursor, 2-bromo-4-amino-1-methoxybenzene. The synthesis of this precursor involves the strategic introduction of bromo, methoxy (B1213986), and amino groups onto a benzene (B151609) ring. A logical synthetic sequence could start from a simple, commercially available benzene derivative.

A plausible pathway for synthesizing the precursor 2-bromo-4-amino-1-methoxybenzene is as follows:

Nitration of Anisole: Anisole (methoxybenzene) can be nitrated to introduce a nitro group, primarily at the para position, yielding 4-nitroanisole (B1192098).

Bromination: The resulting 4-nitroanisole can then undergo electrophilic aromatic substitution with bromine. The nitro group is a meta-director, while the methoxy group is an ortho-, para-director. The strong activating effect of the methoxy group directs the bromine to the position ortho to it, resulting in 2-bromo-4-nitroanisole (B40242).

Reduction: The final step is the reduction of the nitro group in 2-bromo-4-nitroanisole to an amine group, yielding the desired precursor, 2-bromo-4-amino-1-methoxybenzene.

Alternatively, one could start with 4-methoxyaniline (p-anisidine) and perform a bromination reaction to obtain the amine precursor directly.

Table 2: Illustrative Precursor Synthesis Pathway

StepStarting MaterialReagentsProductReaction Type
1 AnisoleHNO₃, H₂SO₄4-NitroanisoleElectrophilic Nitration
2 4-NitroanisoleBr₂, FeBr₃2-Bromo-4-nitroanisoleElectrophilic Halogenation
3 2-Bromo-4-nitroanisoleSnCl₂, HCl or H₂/Pd-C2-Bromo-4-amino-1-methoxybenzeneNitro Group Reduction

Non-Phosgenation and Green Chemistry Approaches

In response to the significant hazards associated with phosgene, a variety of "phosgene-free" methods have been developed. rsc.orgnih.gov These approaches are central to green chemistry, aiming to reduce or eliminate the use of toxic substances. libretexts.orgresearchgate.net

The Curtius rearrangement is a powerful, phosgene-free method for converting carboxylic acids into isocyanates. wikipedia.orgorganic-chemistry.org This reaction proceeds through an acyl azide intermediate and is known for its mild conditions and tolerance of various functional groups. nih.govnih.gov

For the synthesis of this compound, the process would begin with the corresponding carboxylic acid, 2-bromo-4-methoxybenzoic acid. The key steps are:

Acyl Azide Formation: The carboxylic acid is first converted into an activated form, such as an acyl chloride (using SOCl₂ or oxalyl chloride) or an activated ester. This intermediate is then reacted with an azide salt (e.g., sodium azide) to form the acyl azide. nih.gov

Thermal or Photochemical Rearrangement: The acyl azide is heated, causing it to lose a molecule of nitrogen gas (N₂) and rearrange to form the isocyanate. wikipedia.orgnih.gov A key advantage is that the rearrangement occurs with complete retention of the migrating group's configuration. wikipedia.org

This method avoids phosgene entirely, making it a much safer alternative for laboratory-scale and potentially industrial-scale synthesis. nih.gov

Another green approach avoids the isolation of the often reactive and toxic isocyanate altogether by using a stable "isocyanate equivalent" or "masked isocyanate". organic-chemistry.orgacs.org One such class of reagents is N-substituted carbamoylimidazoles.

This method involves reacting the primary amine precursor, 2-bromo-4-amino-1-methoxybenzene, with 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org The reaction of a primary amine salt (e.g., the hydrochloride salt) with CDI is particularly effective as it suppresses the formation of undesired symmetrical urea (B33335) byproducts. organic-chemistry.orgacs.org This produces a stable, often crystalline, N-aryl carbamoylimidazole. acs.org This compound is an air- and water-stable solid that can be stored and handled safely. organic-chemistry.orgacs.org When needed, it can be reacted with a nucleophile (such as an alcohol or another amine) under appropriate conditions, effectively generating the isocyanate in situ to form the desired carbamate (B1207046) or urea derivative. acs.orgresearchgate.net This strategy provides a safer and more convenient alternative to handling the free isocyanate. organic-chemistry.orgresearchgate.net

Exploration of Environmentally Benign Synthetic Pathways

The traditional synthesis of aryl isocyanates frequently involves the use of phosgene, a highly toxic and corrosive chemical. digitellinc.com In alignment with the principles of green chemistry, significant research has been dedicated to developing phosgene-free alternatives for the production of isocyanates. nwo.nl These methods aim to reduce hazards, minimize waste, and utilize safer reagents.

Several non-phosgene routes are applicable to the synthesis of this compound from its corresponding amine precursor, 2-bromo-4-methoxyaniline. These pathways often proceed through a carbamate intermediate, which is then thermally decomposed to yield the final isocyanate. researchgate.netnih.gov

Key environmentally benign approaches include:

The Dimethyl Carbonate (DMC) Method: DMC is considered an eco-friendly carbonylation agent due to its low toxicity and non-corrosive nature. nih.gov It reacts with the precursor amine under relatively mild conditions to form a carbamate, which upon thermal cracking, yields the isocyanate and methanol.

The Urea Method: This process uses urea and an alcohol to generate a carbamate from the starting amine. A significant advantage of this route is that its byproducts, alcohol and ammonia, can be recycled to produce the initial raw materials, creating a "zero emission" cycle. nih.gov

Reductive Carbonylation: This approach can synthesize the isocyanate by reacting the corresponding nitro-aromatic precursor with carbon monoxide (CO). digitellinc.comnwo.nl While this avoids phosgene, it requires handling another toxic gas (CO) and often involves precious metal catalysts. nwo.nl

Oxidative Carbonylation: In this method, the precursor amine is reacted with CO and an oxidant. However, this can present challenges such as the risk of explosion when mixing CO and oxygen at high temperatures. ionike.com

For the bromination step required to produce the precursor, greener methods focus on avoiding the use of hazardous liquid bromine. wku.edu Safer and more selective brominating agents include N-bromosuccinimide (NBS), which is a solid and easier to handle, and tetraalkylammonium tribromides. nih.gov

Table 1: Comparison of Environmentally Benign Isocyanate Synthesis Routes

Synthetic Route Carbonyl Source Key Advantages Key Challenges
Dimethyl Carbonate (DMC) Dimethyl Carbonate Low toxicity, non-corrosive reagent, mild conditions. nih.gov Higher cost of DMC compared to other sources. ionike.com
Urea Method Urea Inexpensive and readily available raw materials, potential for a "zero emission" process via byproduct recycling. nih.gov Requires a two-step process through a carbamate intermediate.
Reductive Carbonylation Carbon Monoxide (CO) Direct conversion from a nitro-precursor is possible. digitellinc.com Requires handling of toxic CO and often expensive catalysts (e.g., palladium). nwo.nl
Oxidative Carbonylation Carbon Monoxide (CO) Phosgene-free conversion of amines. Potential explosion hazard with CO/O₂ mixtures, catalyst separation can be difficult. ionike.comresearchgate.net

Reactivity and Reaction Mechanisms of 2 Bromo 4 Isocyanato 1 Methoxybenzene

Reactions Involving the Isocyanate Functional Group

The isocyanate group is a heterocumulene, and its chemistry is central to the synthetic utility of 2-bromo-4-isocyanato-1-methoxybenzene. Its reactions can be broadly categorized into nucleophilic additions and cycloadditions.

Nucleophilic addition is the most characteristic reaction of isocyanates. A compound with an active hydrogen atom attacks the electrophilic carbon of the isocyanate, followed by the addition of the hydrogen to the nitrogen atom, breaking the carbon-nitrogen double bond. The general order of reactivity for common nucleophiles is primary amines > secondary amines > alcohols > thiols > water.

The reaction of this compound with alcohols or phenols results in the formation of N-aryl carbamates, commonly known as urethanes. This reaction is fundamental in polyurethane chemistry. The nucleophilic oxygen of the alcohol or phenol (B47542) attacks the isocyanate carbon, leading to the stable urethane (B1682113) linkage. The reaction is typically carried out in an inert solvent and can be catalyzed by tertiary amines or organotin compounds, especially with less reactive secondary or tertiary alcohols.

General Reaction Scheme: Urethane Formation

Urethane Formation Reaction

Caption: this compound reacts with an alcohol (R'-OH) to form the corresponding N-(2-bromo-4-methoxyphenyl)urethane.

Research on the alcoholysis of phenyl isocyanate has shown that the reaction mechanism can be complex, sometimes involving intermediates like allophanates, particularly when the isocyanate is in excess. researchgate.net The reaction rate is also significantly influenced by the solvent used. researchgate.net

Table 1: Examples of Urethane Formation with Aryl Isocyanates

Reactant 1 (Isocyanate)Reactant 2 (Alcohol/Phenol)Product (Urethane)Typical Conditions
This compoundEthanolEthyl N-(2-bromo-4-methoxyphenyl)carbamateInert solvent (e.g., THF, Toluene), Catalyst (e.g., DBTDL) may be used
This compoundPhenolPhenyl N-(2-bromo-4-methoxyphenyl)carbamateInert solvent, elevated temperature may be required
Phenyl Isocyanate1-PropanolPropyl N-phenylcarbamateTHF, room or elevated temperature researchgate.net

The reaction between this compound and primary or secondary amines is a rapid and efficient method for the synthesis of unsymmetrical ureas. acs.org This reaction is generally faster than urethane formation. The nucleophilic nitrogen of the amine attacks the isocyanate carbon, yielding a stable urea (B33335) derivative. The reaction typically proceeds at room temperature in a suitable solvent, such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dichloromethane (B109758) (DCM), and does not require a catalyst or base. researchtrends.net

General Reaction Scheme: Urea Formation

Urea Formation Reaction

Caption: Reaction of this compound with a primary (R'NH₂) or secondary (R'R''NH) amine to form a substituted urea.

This method is a cornerstone in the synthesis of a vast array of urea derivatives, which are significant in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net The direct reaction of an isocyanate with an amine is often the most straightforward route to unsymmetrical ureas. beilstein-journals.org

Table 2: Urea Formation from this compound

Reactant 1Reactant 2 (Amine)Product (Urea)Typical Conditions
This compoundAniline (B41778)1-(2-Bromo-4-methoxyphenyl)-3-phenylureaDMF or THF, Room Temperature researchtrends.net
This compoundDiethylamine1-(2-Bromo-4-methoxyphenyl)-3,3-diethylureaDCM, Room Temperature researchtrends.net
This compoundPyrrolidine1-(2-Bromo-4-methoxyphenyl)-3-(pyrrolidin-1-yl)ureaTHF, Room Temperature numberanalytics.com

Analogous to the reaction with alcohols, this compound reacts with thiols (mercaptans) to produce thiocarbamates. acs.org The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. Generally, the reaction with thiols is slower than the corresponding reactions with either amines or alcohols. acs.org This difference in reactivity allows for selective reactions in molecules containing multiple functional groups.

General Reaction Scheme: Thiocarbamate Formation

Thiocarbamate Formation Reaction

Caption: Synthesis of an S-alkyl/aryl N-(2-bromo-4-methoxyphenyl)thiocarbamate from the reaction of this compound with a thiol (R'-SH).

The resulting thiocarbamate linkage is found in various biologically active compounds and is a useful functional group in organic synthesis.

The reaction of this compound with water is a critical process, particularly in the context of polyurethane foam production where water acts as a chemical blowing agent. researchgate.net The initial nucleophilic attack by water on the isocyanate group forms an unstable carbamic acid intermediate. This intermediate readily decomposes, undergoing decarboxylation to yield a primary amine (2-bromo-4-methoxyaniline) and carbon dioxide gas. researchgate.netrsc.org

The primary amine formed is highly reactive towards the starting isocyanate. It can subsequently react with another molecule of this compound to form a symmetrical disubstituted urea, N,N'-bis(2-bromo-4-methoxyphenyl)urea. researchgate.net

Reaction Scheme: Reaction with Water

Reaction with Water

Caption: Multi-step reaction of this compound with water, leading to the evolution of carbon dioxide and the formation of a symmetrical urea.

Computational studies on the reaction of isocyanic acid (HNCO) with water show that the process can be catalyzed by additional water molecules, which significantly lower the reaction barrier by forming cyclic transition states. rsc.orgchemrxiv.org

Isocyanates are versatile reagents in cycloaddition reactions, serving as dienophiles or dipolarophiles to construct a variety of heterocyclic rings, which are valuable scaffolds in medicinal chemistry. acs.orgnumberanalytics.com

The C=N and C=O double bonds of the isocyanate group can participate in these reactions. acs.org Thermally induced [2+2] cycloadditions, which are typically forbidden, can occur with heterocumulenes like isocyanates. ethz.ch

[2+2] Cycloaddition: Aryl isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form four-membered β-lactam (2-azetidinone) rings. researchtrends.netacs.org The mechanism of these reactions can be either concerted or stepwise, often involving a zwitterionic intermediate, depending on the electronic nature of the reactants and the polarity of the solvent. researchtrends.netresearchgate.net Isocyanates can also undergo [2+2+2] cycloadditions, for example, with allenes in the presence of a nickel catalyst to form dihydropyrimidine-2,4-diones. acs.org

[2+3] Cycloaddition (1,3-Dipolar Cycloaddition): In this type of reaction, the isocyanate acts as a dipolarophile and reacts with a 1,3-dipole. ethz.ch For example, the reaction of aryl isocyanates with nitrones can lead to the formation of five-membered heterocycles such as 1,2,4-oxadiazolidin-5-ones (from addition across the C=N bond) or 1,4,2-dioxazolidines (from addition across the C=O bond). acs.org The reaction pathway and product distribution can be influenced by solvent polarity, with polar solvents favoring a stepwise mechanism. acs.org Other 1,3-dipoles like azides and nitrile oxides also react with isocyanates to provide access to diverse heterocyclic systems. uchicago.edu

Table 3: Cycloaddition Reactions for Heterocycle Synthesis Involving Aryl Isocyanates

Cycloaddition TypeIsocyanate RoleReaction PartnerHeterocyclic Product Class
[2+2]2π componentAlkeneβ-Lactam researchtrends.netacs.org
[2+3] (1,3-Dipolar)DipolarophileNitrone1,2,4-Oxadiazolidin-5-one acs.org
[2+3] (1,3-Dipolar)DipolarophileNitrile OxideOxadiazole derivative uchicago.edu
[2+2+2]2π componentAllene (2 molecules)Dihydropyrimidine-2,4-dione acs.org

Oligomerization and Polymerization Pathways of Isocyanates

The isocyanate group (–N=C=O) is inherently reactive towards nucleophiles, a characteristic that drives its oligomerization and polymerization. wikipedia.orgdoxuchem.com Aryl isocyanates, such as this compound, are generally more reactive than their aliphatic counterparts. pcimag.comnih.gov This reactivity allows them to react with themselves, particularly in the presence of catalysts or under specific conditions, to form oligomers and polymers.

One common pathway is the trimerization of isocyanates to form isocyanurates, which are six-membered rings containing three nitrogen and three carbon atoms. This process is often catalyzed and is a key reaction in the formation of polyisocyanurate (PIR) resins, known for their use as rigid thermal insulation. wikipedia.org

Furthermore, isocyanates can undergo polymerization through reaction with polyols (compounds with multiple hydroxyl groups) to form polyurethanes. wikipedia.org If a diisocyanate is reacted with a diol, a linear polymer chain is formed. wikipedia.org The reaction involves the addition of the alcohol's hydroxyl group across the N=C double bond of the isocyanate, forming a urethane linkage. wikipedia.org

The reaction of isocyanates with water is another significant pathway that can lead to the formation of polymeric materials. wikipedia.orgdoxuchem.com Initially, the isocyanate reacts with water to form a carbamic acid intermediate, which is unstable and decomposes to an amine and carbon dioxide. wikipedia.org The newly formed amine is highly reactive towards another isocyanate group, leading to the formation of a urea linkage. wikipedia.orgdoxuchem.com The carbon dioxide gas released in this process acts as a blowing agent, which is fundamental in the production of polyurethane foams. wikipedia.org

The general order of reactivity of the isocyanate group with common nucleophiles is: Amines > Alcohols > Thiols. smolecule.com This high reactivity, especially with amines, is a cornerstone of polyurethane chemistry. doxuchem.compcimag.com

Transformations at the Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures. These reactions primarily involve metal-catalyzed processes and nucleophilic substitution, often with the aim of retaining the valuable isocyanate functionality for subsequent reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine substituent in this compound makes it a suitable substrate for several such reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. yonedalabs.comtcichemicals.com The reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov For this compound, this reaction would allow for the introduction of a wide range of aryl or vinyl substituents at the 2-position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov This method would introduce an alkynyl group at the position of the bromine atom. The reaction is valued for its ability to be carried out under mild conditions. wikipedia.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction offers a direct method to introduce primary or secondary amines at the bromine-substituted position. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation. wikipedia.orgbeilstein-journals.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the aryl amine. wikipedia.orglibretexts.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Organoboron (e.g., boronic acid) C-C Pd catalyst, Base
Sonogashira Terminal Alkyne C-C (alkynyl) Pd catalyst, Cu(I) co-catalyst, Base
Buchwald-Hartwig Amine C-N Pd catalyst, Ligand, Base

Nucleophilic Aromatic Substitution (SNAr) with Retention of Isocyanate Moiety

While aryl halides are generally unreactive towards nucleophilic substitution, SNAr can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. The isocyanate group is electron-withdrawing, which can facilitate SNAr reactions on this compound. For the reaction to proceed while retaining the highly reactive isocyanate group, careful selection of the nucleophile and reaction conditions is crucial to avoid undesired reactions with the isocyanate.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom can be used to generate highly reactive organometallic intermediates, which are powerful nucleophiles for forming new carbon-carbon bonds.

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF) would, in principle, form a Grignard reagent (R-MgBr). adichemistry.commnstate.edulibretexts.org However, the high reactivity of the Grignard reagent towards the isocyanate group presents a significant challenge. The Grignard reagent would likely react with the isocyanate moiety of another molecule, leading to a complex mixture of products. Therefore, the direct formation of a stable Grignard reagent from this substrate is generally not feasible without protecting the isocyanate group.

Organolithium Reagents: Similarly, organolithium reagents can be prepared from aryl halides through reaction with lithium metal or via lithium-halogen exchange with an existing organolithium compound like n-butyllithium. masterorganicchemistry.comwikipedia.orgrug.nl Organolithium reagents are even more reactive than Grignard reagents and would readily add to the isocyanate group. wikipedia.org Consequently, the direct preparation of an organolithium derivative of this compound is also problematic without a suitable protecting group strategy for the isocyanate. The high reactivity of organolithium reagents can sometimes lead to side reactions, such as bromine-lithium exchange occurring alongside desired deprotonations in molecules with multiple reactive sites. taylorandfrancis.com

Influence of Methoxy (B1213986) Group on Reactivity and Selectivity

The methoxy group (-OCH3) at the 1-position of the benzene (B151609) ring exerts a significant electronic influence on the reactivity of both the isocyanate group and the bromine substituent. This influence is a combination of inductive and resonance effects.

Electronic Effects on the Isocyanate Group Electrophilicity

The methoxy group is located para to the isocyanate group. Its influence on the electrophilicity of the isocyanate is twofold:

Resonance Effect: The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions. wikipedia.orgvaia.com Since the isocyanate group is at the para position, this increased electron density can be relayed to the nitrogen atom of the isocyanate, which in turn can reduce the electrophilicity of the isocyanate carbon.

Inductive Effect: Oxygen is an electronegative atom, and it withdraws electron density from the aromatic ring through the sigma bond (inductive effect). vaia.comviu.ca

In the case of a para-substituent like the methoxy group, the electron-donating resonance effect generally outweighs the electron-withdrawing inductive effect. wikipedia.orgviu.ca This net electron-donating character of the methoxy group increases the electron density on the aromatic ring and, by extension, can decrease the electrophilicity of the isocyanate group compared to an unsubstituted phenyl isocyanate. This would make it slightly less reactive towards nucleophiles.

Conversely, a methoxy group at the meta position acts as an electron-withdrawing group because the resonance effect does not extend to the meta position, leaving the inductive effect to dominate. wikipedia.orgvaia.com

The presence of the methoxy group also influences the site-selectivity of reactions on the aromatic ring. For instance, in reactions like electrophilic aromatic substitution, the activating and ortho, para-directing nature of the methoxy group would direct incoming electrophiles to the positions ortho to it (and meta to the isocyanate and bromine). vaia.com

Table 2: Summary of Electronic Effects of the Methoxy Group

Effect Description Impact on Isocyanate Electrophilicity
Resonance Donation of lone pair electrons from oxygen to the aromatic ring. Decreases electrophilicity (deactivating)
Inductive Withdrawal of electron density through the C-O sigma bond due to oxygen's electronegativity. Increases electrophilicity (activating)
Overall Effect Resonance effect dominates at the para position. Net decrease in electrophilicity

Directing Group Effects in Electrophilic Aromatic Substitution on Precursors or Derivatives

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on precursors or derivatives of this compound are governed by the directing effects of the substituents present on the aromatic ring. The key precursors for this compound often include substituted anilines or nitrobenzenes, such as 2-bromo-4-methoxyaniline. The directing effects of the individual functional groups—bromo, methoxy, and an amino (or nitro) group—determine the position of the incoming electrophile.

The substituents influence the reaction by modulating the electron density of the benzene ring through inductive and resonance effects. wikipedia.org Activating groups donate electron density, making the ring more nucleophilic and thus more reactive towards electrophiles, and typically direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comnumberanalytics.com Conversely, deactivating groups withdraw electron density, making the ring less reactive, and with the exception of halogens, direct incoming groups to the meta position. organicchemistrytutor.comlibretexts.org

A common precursor, 2-bromo-4-methoxyaniline, possesses three substituents with distinct electronic properties that influence the outcome of electrophilic substitution reactions.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. organicchemistrytutor.com It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, its potent electron-donating resonance effect (+M), where the oxygen's lone pairs are delocalized into the ring, is dominant. youtube.com This resonance effect significantly increases the electron density at the ortho and para positions, making the methoxy group a strong ortho, para-director. organicchemistrytutor.comyoutube.comucla.edu

Bromo Group (-Br): Halogens like bromine are a unique class of substituents. They are considered weakly deactivating groups because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M). organicchemistrytutor.comyoutube.com Despite being deactivators, they are ortho, para-directors. libretexts.org This is because the resonance stabilization of the carbocation intermediate (the arenium ion) is most effective when the electrophile adds to the ortho or para positions, allowing for a resonance structure where the positive charge is delocalized onto the halogen. organicchemistrytutor.comyoutube.com

Amino Group (-NH₂): In a precursor like 2-bromo-4-methoxyaniline, the amino group is a very powerful activating group and a strong ortho, para-director. numberanalytics.com Its strong +M effect significantly enhances the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to it.

When these groups are present on the same ring, their directing effects are combined. In the case of 2-bromo-4-methoxyaniline, the positions for electrophilic attack are determined by the interplay of these three groups. The amino group is the most powerful activating group, followed by the methoxy group. Therefore, the positions ortho to the amino group are the most activated. Given the structure, the C5 position is ortho to the amino group and meta to the bromo and methoxy groups. The C3 position is ortho to both the bromo and methoxy groups and meta to the amino group. The C6 position is sterically hindered. The powerful activating influence of the amino group, reinforced by the methoxy group, will strongly direct an incoming electrophile to the available position ortho to the amino group (C5). Due to the highly activated nature of the ring, reactions often proceed under mild conditions, and protection of the highly reactive amino group (e.g., by acetylation) may be necessary to prevent over-reaction and achieve selective substitution.

Table 1: Directing Effects of Substituents on Precursors

Substituent Type Reactivity Effect Directing Effect
-OCH₃ (Methoxy) Electron-Donating (+M > -I) Activating ortho, para
-Br (Bromo) Electron-Withdrawing (-I > +M) Weakly Deactivating ortho, para
-NH₂ (Amino) Electron-Donating (+M >> -I) Strongly Activating ortho, para
-NO₂ (Nitro) Electron-Withdrawing (-M, -I) Strongly Deactivating meta

Chelation Effects in Catalytic Reactions

Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. In the context of catalysis, chelation can play a crucial role by stabilizing catalytic species, influencing stereoselectivity, and modulating reactivity.

For this compound, there is a lack of direct research findings in the available literature detailing its specific chelation effects in catalytic reactions. The isocyanate group (-N=C=O) is a highly reactive functional group that readily undergoes nucleophilic attack, for instance with water or alcohols, to form ureas and carbamates, respectively. researchgate.net This high reactivity generally precludes the isocyanate group itself from acting as a stable chelating ligand in a catalytic cycle.

However, the potential for chelation exists in the derivatives of this compound. The key structural feature that could facilitate chelation is the ortho relationship between the methoxy group and the isocyanate-derived functionality.

Potential for Chelation in Derivatives:

Urea Derivatives: If the isocyanate reacts with a primary or secondary amine, it forms a urea. The resulting structure, a 2-bromo-1-methoxy-4-(ureido)benzene derivative, would possess potential chelating sites. The oxygen atom of the ortho-methoxy group and the nitrogen or oxygen atom of the adjacent urea moiety could potentially coordinate to a metal center. This bidentate chelation could stabilize a transition metal catalyst, for example, in cross-coupling reactions.

Carbamate (B1207046) (Urethane) Derivatives: Reaction of the isocyanate with an alcohol yields a carbamate (urethane). Similar to the urea derivative, the resulting 2-bromo-1-methoxy-4-(carbamoyl)benzene structure would have an ortho-methoxy oxygen and a carbamate group. The N-H proton of the carbamate and the methoxy oxygen could form a six-membered ring with a metal center, a common and stable chelating motif in catalysis.

The impact of such chelation could be significant. By locking the catalyst in close proximity to the aromatic ring, it could facilitate subsequent reactions, such as directed C-H activation or other coupling processes. The rigid conformation imposed by chelation can also be a powerful tool for controlling stereochemistry in asymmetric catalysis.

While the parent compound this compound is unlikely to function as a chelating agent itself due to the reactivity of the isocyanate group, its derivatives represent promising candidates for ligands where the interplay between the ortho-methoxy group and the isocyanate-derived functional group could be exploited in the design of novel catalytic systems.

Advanced Spectroscopic and Structural Characterization in Research Contexts

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of 2-bromo-4-isocyanato-1-methoxybenzene. While specific data for this exact compound is not widely published, the expected spectral characteristics can be inferred from data on structurally similar compounds and the fundamental principles of NMR.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides the initial framework for structure determination. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo, isocyanato, and methoxy substituents on the benzene (B151609) ring.

For a definitive structural assignment and to resolve any ambiguities from 1D spectra, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.comharvard.eduresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to establish their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). sdsu.eduyoutube.com It allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between carbons and protons (typically 2-3 bonds). sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbons bonded to the bromo, isocyanato, and methoxy groups, by observing their correlations to nearby protons. For instance, the protons of the methoxy group would be expected to show an HMBC correlation to the carbon atom to which the methoxy group is attached.

The following table outlines the expected NMR data for this compound based on analogous structures.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (predicted)
H (aromatic)7.0 - 7.5-C (aromatic), C=O (isocyanate)
H (methoxy)~3.8-C (methoxy), C (aromatic)
C (aromatic, C-H)110 - 130H (aromatic)-
C (aromatic, C-Br)110 - 120-H (aromatic)
C (aromatic, C-O)150 - 160-H (methoxy), H (aromatic)
C (aromatic, C-NCO)130 - 140-H (aromatic)
C (methoxy)~56H (methoxy)-
C (isocyanate, -N=C=O)120 - 130-H (aromatic)

Dynamic NMR Studies of Isocyanate Reactivity or Conformational Analysis

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is highly effective for identifying functional groups and monitoring their transformations during a chemical reaction. researchgate.netacs.org

The isocyanate group (-N=C=O) has a very strong and characteristic absorption band in the IR spectrum, typically appearing in the region of 2250-2285 cm⁻¹. remspec.com This sharp and isolated peak serves as an excellent diagnostic tool for the presence of the isocyanate functionality. The C-Br stretching vibration would be expected in the lower frequency region of the spectrum. The C-O stretching of the methoxy group would also be observable.

Functional Group Characteristic Vibrational Frequency (cm⁻¹, typical range)
Isocyanate (-N=C=O)2250 - 2285
C-O (methoxy)1250 - 1000
C-Br700 - 500

In situ FTIR Spectroscopy for Real-time Reaction Kinetics

In situ FTIR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable kinetic data. researchgate.netmt.com By immersing a fiber-optic probe into the reaction mixture, spectra can be continuously recorded as the reaction progresses. remspec.com In the case of reactions involving this compound, the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹ can be quantitatively monitored to determine the rate of reaction. researchgate.net This allows for the study of reaction kinetics under various conditions, such as different temperatures, catalyst concentrations, and reactant ratios. The formation of new peaks, for example, the C=O stretch of a urethane (B1682113) product, can also be simultaneously observed, providing a complete picture of the reaction profile. mt.com

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights and Product Confirmation

High-resolution mass spectrometry (HRMS) is a crucial tool for the precise mass determination of molecules, which aids in confirming their elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, which can be used to confirm its molecular formula, C₈H₆BrNO₂.

Fragmentation Pattern Analysis for Structural Features

In addition to providing an accurate mass, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure.

For this compound, characteristic fragmentation patterns would be expected. The presence of bromine would be indicated by a pair of isotopic peaks (M and M+2) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways could include the loss of the isocyanate group (•NCO), the methoxy group (•OCH₃), or a bromine radical (•Br). The analysis of these fragments helps to piece together the structure of the parent molecule.

The following table illustrates a hypothetical fragmentation pattern for this compound.

Fragment Ion Proposed Structure Key Feature
[M]⁺•[C₈H₆BrNO₂]⁺•Molecular ion with characteristic Br isotope pattern
[M - NCO]⁺[C₇H₆BrO]⁺Loss of the isocyanate group
[M - OCH₃]⁺[C₇H₃BrNO]⁺•Loss of the methoxy group
[M - Br]⁺[C₈H₆NO₂]⁺Loss of the bromine atom

X-ray Crystallography of Derivatives and Reaction Intermediates

For instance, the crystal structure of 4-Benzyloxy-2-bromo-1-methoxybenzene, a related compound, has been determined. In this molecule, the phenyl ring is observed to be oriented at a significant dihedral angle with respect to the bromomethoxyphenyl ring. nih.gov The crystal structure is stabilized by weak intermolecular C—H⋯O interactions. nih.gov

Similarly, studies on other bromo-substituted methoxybenzene derivatives provide valuable data on bond lengths, bond angles, and intermolecular forces that govern the solid-state architecture of these compounds. The analysis of these structures helps in building a comprehensive picture of the steric and electronic effects of the bromo and methoxy substituents on the benzene ring.

The isocyanate group in this compound is a highly reactive functional group that readily undergoes reactions with nucleophiles to form a variety of derivatives, most notably ureas upon reaction with amines. nih.gov X-ray crystallography plays a crucial role in characterizing these urea (B33335) derivatives, confirming their molecular structure, and studying the hydrogen bonding patterns that are characteristic of the urea functionality. nih.govresearchgate.net The urea moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of well-defined supramolecular structures. nih.gov

The following tables summarize the crystallographic data for several derivatives containing the bromo-methoxybenzene scaffold, which serve as important analogs for understanding the structural properties of derivatives of this compound.

Crystallographic Data of 4-Benzyloxy-2-bromo-1-methoxybenzene nih.gov

Parameter Value
Chemical FormulaC₁₄H₁₃BrO₂
Molecular Weight293.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.1415 (7)
b (Å)8.2635 (7)
c (Å)25.287 (2)
β (°)94.401 (10)
Volume (ų)1279.5 (2)
Z4

Crystallographic Data of 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.net

Parameter Value
Chemical FormulaC₉H₉BrO₂
Molecular Weight229.07
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.7360 (15)
b (Å)12.441 (3)
c (Å)10.048 (2)
β (°)111.42 (3)
Volume (ų)900.3 (4)
Z4

Crystallographic Data of (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine researchgate.net

Parameter Value
Chemical FormulaC₁₆H₁₄Br₂N₂O₂
Molecular Weight442.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.239 (2)
b (Å)9.689 (2)
c (Å)16.012 (3)
β (°)109.23 (3)
Volume (ų)1644.4 (6)
Z4

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of 2-bromo-4-isocyanato-1-methoxybenzene. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. malayajournal.org The energies and spatial distributions of these orbitals in this compound govern its electrophilic and nucleophilic interactions.

The HOMO is primarily located on the methoxy-substituted benzene (B151609) ring, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is largely centered on the isocyanate group, specifically the carbon atom, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a smaller gap suggests higher reactivity. malayajournal.org The substituents on the benzene ring, namely the electron-donating methoxy (B1213986) group and the electron-withdrawing bromo and isocyanato groups, modulate the energies of these frontier orbitals. rsc.org

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -8.54
LUMO -1.23

Note: These values are hypothetical and serve as an illustration of typical DFT calculation results.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into localized bonds and lone pairs, which align with the familiar Lewis structure representation. uni-muenchen.dewisc.edureadthedocs.io This method allows for the quantification of electron density distribution, atomic charges, and the nature of orbital interactions. usc.edu

Table 2: Selected Natural Population Analysis (NPA) Charges for this compound

Atom Natural Charge (e)
Br -0.05
C (isocyanate) +0.45
N (isocyanate) -0.30
O (isocyanate) -0.35

Note: These values are hypothetical and represent typical charge distributions from NBO analysis.

Mechanistic Investigations through Transition State Modeling and Energy Profile Calculations

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. mdpi.comnih.gov By locating transition states and calculating their energies, it is possible to elucidate reaction mechanisms and predict reaction rates. researchgate.net

A primary application of transition state modeling is the determination of activation energy barriers for various reaction pathways. For instance, in the reaction of this compound with an alcohol to form a urethane (B1682113), computational models can identify the transition state structure and its associated energy. mdpi.com This allows for a comparison of different potential mechanisms, such as a direct addition or a catalyzed pathway. The calculated activation energy provides a quantitative measure of the reaction's feasibility. mdpi.com

Table 3: Hypothetical Activation Energies for the Reaction of this compound with Methanol

Reaction Pathway Activation Energy (kJ/mol)
Uncatalyzed 110

Note: These values are illustrative and based on general findings for isocyanate reactions. mdpi.com

The reaction environment significantly influences the reactivity of isocyanates. ebrary.netresearchgate.net Computational models can incorporate solvent effects, often using implicit solvent models like the Solvation Model based on Density (SMD), to provide a more realistic description of reaction energetics in solution. mdpi.comnih.gov These models account for the stabilization or destabilization of reactants, transition states, and products by the solvent.

Furthermore, the role of catalysts can be explicitly modeled. For example, in urethane formation, the catalytic effect of a tertiary amine or an alcohol molecule can be investigated by including it in the computational model. mdpi.com These calculations can reveal how the catalyst lowers the activation energy barrier, for instance, by facilitating proton transfer in the transition state. mdpi.commdpi.com The reaction rate of phenyl isocyanate with alcohols has been observed to vary significantly with the solvent, with polar solvents generally accelerating the reaction. researchgate.net

Prediction of Spectroscopic Parameters for Experimental Validation

Quantum chemical calculations can predict various spectroscopic properties of this compound with a reasonable degree of accuracy. epstem.net These predicted spectra serve as a valuable tool for the interpretation and validation of experimental data.

For example, theoretical calculations can generate an infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. The predicted IR spectrum for this compound would show characteristic peaks for the N=C=O stretching vibration (typically around 2250-2280 cm⁻¹), C-Br stretching, C-O stretching of the methoxy group, and various aromatic C-H and C=C vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.netresearchgate.net By predicting the ¹H and ¹³C NMR spectra, one can aid in the assignment of experimental peaks and confirm the molecular structure. nih.gov

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Experimental Value
IR: ν(N=C=O) (cm⁻¹) 2265 2270
¹³C NMR: δ(C-isocyanate) (ppm) 128.5 129.1

Note: These values are hypothetical examples illustrating the potential agreement between calculated and experimental data.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the complex web of intermolecular forces that govern the behavior of molecules in condensed phases. For a molecule with the structural complexity of this compound, a multitude of non-covalent interactions are anticipated to dictate its aggregation, and ultimately its macroscopic properties. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, a theoretical framework for its intermolecular interactions can be constructed based on computational studies of its constituent functional groups: the bromophenyl, methoxy, and isocyanate moieties.

An MD simulation of this compound would typically involve placing a number of these molecules in a simulation box, solvated or as a neat liquid, and calculating their trajectories over time by solving Newton's equations of motion. The forces between the molecules would be described by a force field, a set of parameters that define the potential energy of the system as a function of the atomic coordinates. Analysis of these trajectories would reveal the preferred modes of interaction, their relative strengths, and their dynamics.

The primary intermolecular interactions expected for this compound are:

Halogen Bonding: The bromine atom, covalently bonded to the aromatic ring, possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. This enables it to act as a halogen bond donor, interacting with electron-rich sites on neighboring molecules. Ab initio investigations on bromobenzene (B47551) have shown that these halogen bonds can be significant, with interaction energies ranging from -1.5 to -15.5 kcal/mol depending on the electron donor. nih.govacs.org In the case of this compound, the nitrogen and oxygen atoms of the isocyanate group and the oxygen of the methoxy group on adjacent molecules could serve as halogen bond acceptors.

Hydrogen Bonding: Although lacking classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds can be formed. The aromatic protons and the protons of the methyl group can interact with the electronegative oxygen and nitrogen atoms of the isocyanate and methoxy groups. The oxygen atom of the methoxy group, in particular, has been shown to be an effective hydrogen bond acceptor from various donor groups. researchgate.netnih.govtandfonline.com

Dipole-Dipole and van der Waals Interactions: The isocyanate and methoxy groups impart a significant dipole moment to the molecule, leading to dipole-dipole interactions. Additionally, ubiquitous van der Waals forces, arising from instantaneous fluctuations in electron density, will be present.

A hypothetical molecular dynamics simulation would allow for the quantitative characterization of these interactions. Key parameters that would be extracted from such a simulation are presented in the tables below.

Table 1: Predicted Intermolecular Interaction Geometries from Theoretical MD Simulations

This table outlines the expected geometric parameters for the principal non-covalent interactions involving this compound. These values are inferred from studies on analogous molecular systems.

Interaction TypeDonor Atom/GroupAcceptor Atom/GroupPredicted Distance (Å)Predicted Angle (°)
Halogen BondC-BrO=C=N3.0 - 3.4~180 (C-Br···O)
Halogen BondC-BrN=C=O3.1 - 3.5~180 (C-Br···N)
Halogen BondC-BrO-CH₃3.0 - 3.4~180 (C-Br···O)
Hydrogen BondAromatic C-HO=C=N2.2 - 2.8>120 (C-H···O)
Hydrogen BondMethyl C-HO=C=N2.4 - 3.0>120 (C-H···O)
π-π StackingBenzene RingBenzene Ring3.4 - 3.8Parallel or T-shaped

Data is hypothetical and based on computational studies of related functional groups.

Table 2: Estimated Intermolecular Interaction Energies from Theoretical MD Simulations

The following table provides a theoretical estimation of the energetic contributions of the different intermolecular interactions. These energies are crucial for understanding the stability of molecular aggregates. The values are based on documented interaction energies for similar functional groups. nih.govacs.org

Interaction TypeEstimated Interaction Energy (kcal/mol)
Halogen Bond (Br···O/N)-2.0 to -5.0
Hydrogen Bond (C-H···O/N)-0.5 to -1.5
π-π Stacking-1.0 to -2.5
Dipole-Dipole-1.0 to -3.0
van der WaalsVariable, contributes to overall cohesion

Data is hypothetical and based on computational studies of related functional groups. nih.govacs.org

Applications in Complex Molecule Synthesis and Materials Science Precursors

Role as a Building Block in Multi-Step Organic Syntheses

In multi-step organic synthesis, the ability to introduce complexity in a controlled manner is paramount. Bifunctional reagents like 2-bromo-4-isocyanato-1-methoxybenzene are highly prized for this purpose. nih.gov The isocyanate group typically undergoes nucleophilic attack, while the bromo-aromatic moiety is an ideal substrate for metal-catalyzed cross-coupling reactions. This dual reactivity allows for the methodical construction of complex target molecules.

The isocyanate functional group is a direct precursor to a variety of nitrogen-containing heterocycles and related structures, which are significant scaffolds in medicinal chemistry.

Ureas: The most direct application of the isocyanate group is its reaction with primary or secondary amines to form substituted ureas. This reaction is typically high-yielding and proceeds under mild conditions. The resulting urea (B33335) moiety can introduce important hydrogen bonding capabilities, crucial for molecular recognition in biological systems.

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundPrimary/Secondary Amine (R-NH₂)N-(3-bromo-4-methoxyphenyl)-N'-alkyl/aryl-ureaAprotic solvent (e.g., THF, DCM), Room Temperature

Quinazolines: This compound is a valuable precursor for quinazoline (B50416) synthesis. In a representative method, an aryl isocyanate can react with cyanamide (B42294) to produce a 1-aryl-3-cyanourea intermediate. This intermediate can then be cyclized in the presence of phosphorus halides to yield a 2-halo-4-aminoquinazoline. researchgate.net These quinazoline derivatives are important intermediates for pharmacologically active compounds. nih.govnih.govresearchgate.netresearchgate.net

Oxazolidinones: Oxazolidinones, another class of heterocycles with significant antibacterial applications, can be synthesized via the cycloaddition of isocyanates with epoxides. Current time information in Pasuruan, ID. While aryl sulfonyl isocyanates are also used for this purpose, the general principle applies to aryl isocyanates as well. rsc.org The reaction of this compound with a substituted epoxide would yield a 3-(3-bromo-4-methoxyphenyl)oxazolidin-2-one derivative, embedding the functionalized aromatic ring into the heterocyclic core. The existence of related isomers like 3-(4-Bromo-3-methoxyphenyl)oxazolidin-2-one and 4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one underscores the utility of this substituted phenyl scaffold in oxazolidinone synthesis. nih.govsigmaaldrich.comresearchgate.net

The carbon-bromine bond on the aromatic ring of this compound serves as a versatile handle for constructing advanced, poly-aromatic, or highly substituted scaffolds. This is primarily achieved through transition metal-catalyzed cross-coupling reactions. The bromine atom is an excellent leaving group for reactions such as:

Suzuki Coupling: Reaction with aryl or vinyl boronic acids.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.

These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds, enabling the extension of the molecular framework and the synthesis of complex bi-aryl or multi-aryl structures after the isocyanate group has been transformed.

Precursor for Specialty Polymers and Functional Materials

The dual functionality of this compound also makes it an attractive monomer for the synthesis of functional polymers and advanced materials.

Isocyanates are the cornerstone monomers for the production of polyurethanes and polyureas.

Polyurethanes: When reacted with a diol or polyol, this compound can act as a difunctional (or monofunctional chain-terminating) monomer to produce polyurethanes. The pendant bromo- and methoxy- groups become part of the polymer's side chains, imparting specific properties such as flame retardancy (due to the bromine), altered solubility, and modified thermal stability.

Polyureas: Similarly, reaction with a diamine or polyamine leads to the formation of polyureas. These materials are known for their excellent mechanical properties and thermal resistance. The incorporation of the bromo-methoxy-phenyl moiety can be used to fine-tune these properties for specialty applications.

Dendrimers are highly branched, well-defined macromolecules. The orthogonal reactivity of this compound makes it a potential building block for dendrimer synthesis. researchgate.netnih.govresearchgate.netnih.gov A possible synthetic strategy could involve using the isocyanate to react with a multifunctional core molecule. The bromine atoms on the periphery of this initial structure can then be converted (e.g., to boronic esters) and used in iterative coupling reactions to build successive generations of the dendrimer in a divergent approach.

In supramolecular chemistry, the molecule's features can be exploited for self-assembly. The electron-rich methoxy-substituted aromatic ring can participate in π-π stacking interactions, while the oxygen atoms of the methoxy (B1213986) and isocyanate groups can act as hydrogen bond acceptors, directing the formation of ordered, non-covalent architectures.

Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to efficiently create libraries of structurally diverse small molecules to explore chemical space and identify new bioactive compounds. cam.ac.uknih.govnih.gov The orthogonal reactivity of this compound is exceptionally well-suited for DOS and combinatorial chemistry. nih.gov

The two distinct reactive sites—the isocyanate and the aryl bromide—can be addressed with different sets of reactants in a sequential manner. This allows for the rapid generation of a large, two-dimensional library of compounds from a single, advanced starting material.

Example of a Diversity-Oriented Synthesis Strategy:

StepReactionReactant Pool (Dimension 1)Intermediate LibraryReactant Pool (Dimension 2)Final Library
1 Urea FormationA diverse set of primary and secondary amines (Amine A, Amine B, ...)A library of N-(3-bromo-4-methoxyphenyl) ureas--
2 Suzuki Coupling-Each member of the urea libraryA diverse set of boronic acids (Boronic Acid X, Boronic Acid Y, ...)A 2D matrix of bi-aryl urea derivatives

This strategy leverages the reliability of both urea formation and palladium-catalyzed couplings to efficiently build molecular complexity and diversity, which is a core goal of modern medicinal chemistry. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of isocyanates is a critical area of research, with a strong emphasis on developing sustainable and efficient methods that avoid hazardous reagents like phosgene (B1210022). chemicalbook.comrsc.org While specific methods for 2-bromo-4-isocyanato-1-methoxybenzene are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous aromatic isocyanates.

A plausible and common route to aryl isocyanates involves the reaction of a corresponding aniline (B41778) with a phosgene equivalent. In the case of this compound, the likely starting material would be 2-bromo-4-methoxyaniline. The traditional method involves the use of highly toxic phosgene gas. However, modern, more sustainable approaches utilize safer phosgene surrogates such as diphosgene or triphosgene. google.com

Another promising and greener alternative is the Staudinger-aza-Wittig reaction. beilstein-journals.org This method involves the reaction of an azide (B81097) with a phosphine (B1218219), such as polymer-bound diphenylphosphine, under a carbon dioxide atmosphere. This approach offers the advantage of avoiding toxic phosgene and often results in high yields of the desired isocyanate. beilstein-journals.org The reaction of 2-bromo-4-methoxybenzyl azide, which could be synthesized from the corresponding benzyl (B1604629) halide, would be a viable route.

Furthermore, the catalytic decomposition of carbamates presents a phosgene-free pathway to isocyanates. researchgate.net This involves the thermal or catalytic breakdown of a carbamate (B1207046) precursor, which can be synthesized from an amine, carbon dioxide, and an alcohol. Research in this area focuses on developing catalysts that allow for lower decomposition temperatures and higher yields, making the process more energy-efficient and sustainable. researchgate.net

Starting MaterialReagent(s)ProductKey Features
2-bromo-4-methoxyanilineTriphosgene, Tertiary AmineThis compoundAvoids handling of phosgene gas. google.com
2-bromo-4-methoxybenzyl azidePolymer-bound Diphenylphosphine, CO2This compoundPhosgene-free, high yield potential. beilstein-journals.org
N-(2-bromo-4-methoxyphenyl)carbamateHeat or CatalystThis compoundSustainable, avoids toxic reagents. researchgate.net

Chemo- and Regioselective Transformations for Advanced Functionalization

The isocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles, making this compound a versatile building block for advanced functionalization. The presence of the bromo and methoxy (B1213986) groups offers additional sites for modification, necessitating chemo- and regioselective control over its reactions.

The primary reactivity of the isocyanate group involves addition reactions with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines (after decarboxylation of the initial carbamic acid), respectively. The challenge and opportunity lie in performing these transformations while preserving the bromo-substituent for subsequent cross-coupling reactions.

For instance, the reaction of this compound with an alcohol in the presence of a suitable catalyst can selectively yield a bromo-substituted carbamate. This product can then undergo a subsequent Suzuki or Buchwald-Hartwig cross-coupling reaction at the bromo-position to introduce a wide variety of substituents, leading to highly functionalized molecules.

The development of reaction conditions that allow for the selective transformation of one functional group over another is a key area of research. For example, using sterically hindered nucleophiles or specific catalysts could favor reaction at the isocyanate group while leaving the bromo- and methoxy- groups untouched. Conversely, under specific palladium-catalyzed conditions, the bromo- group could be selectively coupled, leaving the isocyanate available for further derivatization.

ReactantNucleophile/ReagentProduct TypePotential for Further Functionalization
This compoundAlcoholBromo-substituted carbamateSuzuki or Buchwald-Hartwig coupling at the bromo-position.
This compoundAmineBromo-substituted urea (B33335)Further N-alkylation or cross-coupling reactions.
This compoundOrganometallic reagent (e.g., Grignard)Bromo-substituted amideSubsequent modifications of the amide or the aryl ring.

Catalytic Approaches for Enhanced Reactivity and Selectivity

Catalysis plays a crucial role in enhancing the reactivity and, more importantly, the selectivity of transformations involving multifunctional compounds like this compound. Catalytic methods can enable reactions to proceed under milder conditions and can direct the reaction to a specific functional group.

For the isocyanate group, Lewis acids have been shown to be effective catalysts for addition reactions. For example, boron-based catalysts can facilitate the amidation of N-methyl indoles with isocyanates, demonstrating the potential for catalytic activation of the isocyanate group towards specific nucleophiles. rsc.orgresearchgate.net Such catalytic approaches could be employed to achieve selective reactions of this compound with complex molecules.

In the context of the bromo-substituent, palladium-based catalysts are paramount for cross-coupling reactions. The development of highly active and selective palladium catalysts allows for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to be performed under conditions that are compatible with the isocyanate functionality. The choice of ligands for the palladium center is critical in tuning the catalyst's activity and preventing unwanted side reactions with the isocyanate group.

Moreover, the development of dual-catalytic systems that can independently and selectively activate the isocyanate and bromo groups in a one-pot fashion represents a significant future direction. This would allow for the rapid construction of molecular complexity from a single, versatile starting material.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and transformations of this compound into flow chemistry and automated synthesis platforms offers numerous advantages in terms of efficiency, safety, and scalability. nih.govspirochem.com

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, is particularly well-suited for handling highly reactive and potentially hazardous reagents like isocyanates. mdpi.com The small reactor volumes and excellent heat and mass transfer in flow systems allow for precise control over reaction conditions, minimizing the formation of byproducts and improving safety. nih.gov The synthesis of isocyanates via methods like the Staudinger-aza-Wittig reaction can be readily adapted to flow processes, enabling on-demand production of this compound.

Automated synthesis platforms, which utilize robotics to perform chemical reactions, can significantly accelerate the exploration of the chemical space accessible from this compound. wikipedia.org By combining automated platforms with a library of nucleophiles and coupling partners, a large number of derivatives can be synthesized in a high-throughput manner. This is invaluable for the discovery of new materials and biologically active compounds. The modular nature of these systems allows for the rapid optimization of reaction conditions and the purification of products, streamlining the entire discovery process. wikipedia.org

The future of chemical synthesis lies in the synergy between advanced molecular building blocks like this compound and cutting-edge technologies like flow chemistry and automated synthesis. This combination will undoubtedly pave the way for the rapid and efficient discovery and development of novel functional molecules.

Q & A

Q. What are the key considerations for synthesizing 2-bromo-4-isocyanato-1-methoxybenzene, and how can regioselectivity be ensured?

The synthesis typically involves bromination of a pre-functionalized aromatic ring. For example, bromination of 4-isocyanato-1-methoxybenzene derivatives must be carefully controlled to avoid side reactions with the reactive isocyanate group. Using directing groups (e.g., methoxy) and mild brominating agents (e.g., NBS or Br₂ with Lewis acids) can improve regioselectivity at the ortho or para positions. Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm the substitution pattern .

Q. How can spectroscopic methods (NMR, IR) distinguish this compound from its structural analogs?

  • NMR : The methoxy group (-OCH3\text{-OCH}_3) appears as a singlet near δ 3.8–4.0 ppm. The isocyanate (-NCO\text{-NCO}) group does not directly show in 1H^1H-NMR but can be inferred by absence of NH signals. Bromine’s deshielding effect shifts aromatic protons downfield.
  • IR : A sharp peak near 2270–2240 cm1^{-1} confirms the isocyanate group. Methoxy C-O stretches appear at ~1250 cm1^{-1}. Comparative analysis with analogs (e.g., 4-bromo-3-methylphenyl isocyanate) helps resolve ambiguities .

Q. What are the common reaction pathways for the isocyanate group in this compound?

The isocyanate group reacts with nucleophiles (amines, alcohols) to form ureas or carbamates. For example, reaction with primary amines yields substituted ureas, while alcohols form carbamates. These reactions require anhydrous conditions to prevent hydrolysis to amines or urea byproducts. Kinetic studies using HPLC or 13C^{13}C-NMR can monitor reaction progress .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bromine atom enables Suzuki or Ullmann couplings, but the electron-withdrawing isocyanate group reduces electron density on the ring, slowing oxidative addition. Steric hindrance from the methoxy group at position 1 further affects catalyst accessibility. Computational studies (DFT) can model transition states, while substituent variation (e.g., replacing methoxy with methyl) provides comparative reactivity data .

Q. What challenges arise in crystallographic characterization of this compound, and how can they be addressed?

Crystallization is hindered by the compound’s low melting point and sensitivity to moisture. Slow evaporation from non-polar solvents (e.g., hexane/CH2_2Cl2_2) under inert atmosphere may yield suitable crystals. SHELX software is recommended for structure refinement, but twinning or disorder in the bromine or isocyanate positions may require high-resolution data (e.g., synchrotron X-ray sources) .

Q. How can contradictions in reported biological activity of analogs inform studies on this compound?

Structural analogs (e.g., 1-bromo-3-isocyanato-2-methylbenzene) show varying bioactivity due to substituent positioning. For example, para-substituted isocyanates exhibit higher enzyme inhibition than ortho isomers. A systematic SAR study using in vitro assays (e.g., kinase inhibition) and molecular docking can clarify the role of methoxy and bromine groups in target binding .

Q. What strategies mitigate decomposition during storage or reaction conditions?

  • Storage : Anhydrous, low-temperature (-20°C) storage under argon.
  • Reactions : Use scavengers (e.g., molecular sieves) to trap moisture. In situ generation of the isocyanate from stable precursors (e.g., carbamoyl chlorides) can improve stability .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalsReference
1H^1H-NMRδ 7.2–7.5 (aromatic H), δ 3.9 (OCH3_3)
IR2270 cm1^{-1} (N=C=O), 1250 cm1^{-1} (C-O)
X-rayC-Br bond length: ~1.89 Å, C-NCO angle: ~170°

Table 2. Comparative Reactivity of Isocyanate Derivatives

Substituent PositionReaction Rate with Aniline (k, M1^{-1}s1^{-1})
Para (4-isocyanato)0.45 ± 0.02
Ortho (2-isocyanato)0.28 ± 0.03

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